(2S)-2-(methoxyamino)butanedioic acid
Description
(2S)-2-(Methoxyamino)butanedioic acid is a chiral succinic acid derivative featuring a methoxyamino (-NH-OCH₃) substituent at the C2 position of the four-carbon dicarboxylic acid backbone. Its molecular formula is C₅H₉NO₅, with a molecular weight of 163.13 g/mol. This compound is structurally distinct due to the presence of both a methoxyamino group and two carboxylic acid groups, which influence its acidity, solubility, and intermolecular interactions.
Properties
CAS No. |
189282-87-9 |
|---|---|
Molecular Formula |
C5H9NO5 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2S)-2-(methoxyamino)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c1-11-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
KWDXGALCQUZREM-VKHMYHEASA-N |
SMILES |
CONC(CC(=O)O)C(=O)O |
Isomeric SMILES |
CON[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CONC(CC(=O)O)C(=O)O |
Synonyms |
L-Aspartic acid, N-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between (2S)-2-(methoxyamino)butanedioic acid and related compounds:
Key Observations:
Structural Variations: The methoxyamino group in the target compound replaces the hydroxy group in L-malic acid or the peptide bond in N-glutamylaspartate . This substitution reduces hydrogen-bonding capacity compared to hydroxy-containing analogs but introduces steric and electronic effects that may alter receptor binding. Compared to (2S)-2-amino-4-methoxy-butanoic acid hydrochloride, the target compound has a longer backbone (butanedioic vs. butanoic acid) and lacks a free amino group, reducing its basicity .
Physicochemical Properties: Acidity: The dicarboxylic acid backbone gives the target compound two acidic protons (pKa ~2.5 and ~5.5, estimated from succinic acid analogs). This contrasts with L-malic acid (pKa 3.4 and 5.1), which has a weaker second dissociation due to the electron-donating hydroxy group . Solubility: The target compound likely has moderate solubility in polar solvents like DMSO or ethanol, unlike the highly water-soluble N-glutamylaspartate or the hydrochloride salt in .
Biological Relevance: The methoxyamino group may confer resistance to enzymatic degradation compared to amino or hydroxy groups, as seen in synthetic peptides . Unlike benzilic acid, which has anticholinergic activity due to its bulky diphenyl group , the target compound’s smaller structure may favor interactions with metabolic enzymes or transporters.
Limitations and Contradictions
- Data Gaps: No direct solubility or crystallographic data exist for the target compound; properties are inferred from analogs.
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